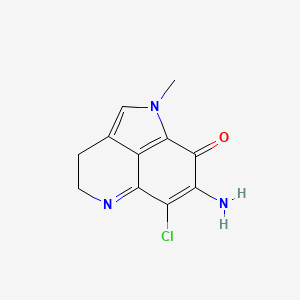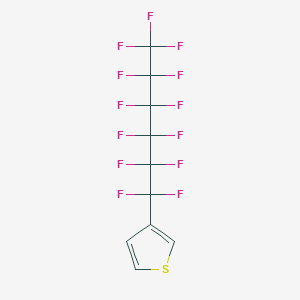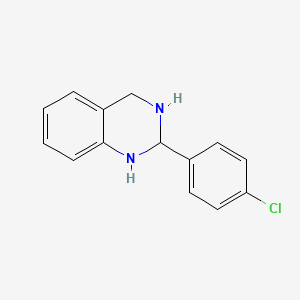![molecular formula C14H30O2Si B14277005 Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 159680-75-8](/img/structure/B14277005.png)
Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It features a unique structure, incorporating a tert-butyl dimethylsilyl (TBDMS) group, which imparts specific properties and reactivity.
- The compound is used in various scientific applications due to its functional groups and potential interactions.
2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal: is a chemical compound with the empirical formula and a molecular weight of .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal involves the reaction of octanal with a TBDMS-protected amine linker. The TBDMS group is introduced to protect the amine functionality during subsequent reactions.
Reaction Conditions: Specific reaction conditions may vary, but typical methods involve the use of TBDMS chloride or TBDMS triflate as the silylating agent.
Industrial Production: While industrial-scale production details are scarce, research laboratories often prepare this compound for specific applications.
Analyse Chemischer Reaktionen
Reactivity: 2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the functional group targeted.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis due to its unique silyl-protected amine functionality.
Biology: May find applications in drug discovery or bioconjugation.
Medicine: TBDMS-protected amines are used in prodrug design and controlled drug release.
Wirkmechanismus
- The TBDMS group serves as a protective moiety, shielding the amine functionality from unwanted reactions.
- In biological contexts, the compound’s mechanism of action would depend on the specific application (e.g., drug delivery, bioimaging, or surface modification).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other TBDMS-protected amines, such as N,N’-bis[2-(2-tert-butyldimethylsilyloxyethoxy)ethyl]-3,4,9,10-perylenetetracarboxylic diimide, and [[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]thio]benzene, exhibit similar silyl-protected functionalities.
Uniqueness: The specific combination of octanal and the TBDMS group distinguishes 2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal from other compounds.
Eigenschaften
CAS-Nummer |
159680-75-8 |
|---|---|
Molekularformel |
C14H30O2Si |
Molekulargewicht |
258.47 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]oxyoctanal |
InChI |
InChI=1S/C14H30O2Si/c1-7-8-9-10-11-13(12-15)16-17(5,6)14(2,3)4/h12-13H,7-11H2,1-6H3 |
InChI-Schlüssel |
GVZGORVZGDQWAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


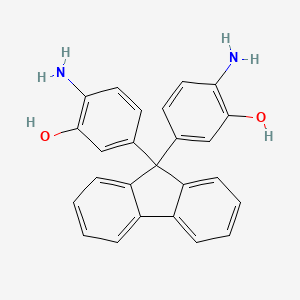
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)

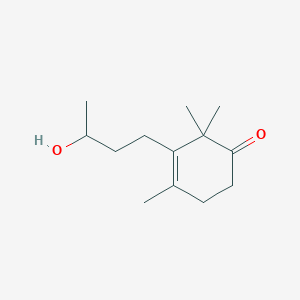
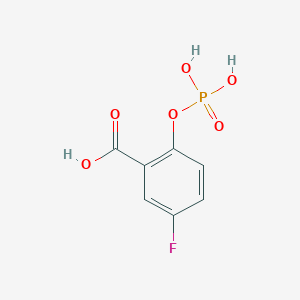
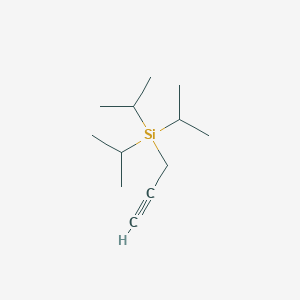
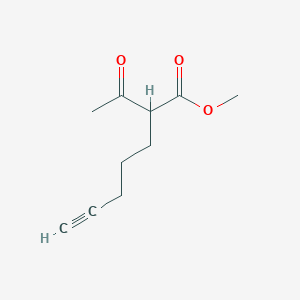
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
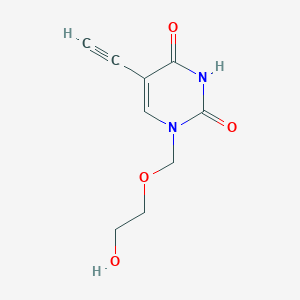
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
